molecular formula C13H14BrNO2 B232152 N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium CAS No. 18010-05-4

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium

Katalognummer B232152
CAS-Nummer: 18010-05-4
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: YTPLJUZIOGNPTJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium, also known as E6MQ, is a quinolinium derivative that has gained significant attention in the scientific community due to its potential applications in various fields. E6MQ is a positively charged molecule that can interact with negatively charged biological molecules, making it a useful tool in research.

Wirkmechanismus

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium interacts with biological molecules through electrostatic interactions, specifically with negatively charged molecules such as DNA and proteins. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can also undergo photochemical reactions, making it a useful tool in fluorescence imaging.
Biochemical and Physiological Effects:
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been shown to have minimal cytotoxicity and low immunogenicity, making it a safe option for research. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has also been shown to have high stability in physiological conditions, making it a reliable tool for biological applications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in lab experiments is its versatility. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to a variety of biomolecules, allowing for specific targeting and imaging. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has low cytotoxicity, making it a safe option for research. However, one limitation of using N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium is its potential to interact with non-targeted biological molecules, leading to false positives in experiments.

Zukünftige Richtungen

There are several future directions for the use of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in scientific research. One potential application is in the development of targeted drug delivery systems. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to drugs and specifically delivered to target cells, reducing off-target effects and improving drug efficacy. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium could be used in the development of biosensors for disease diagnosis and monitoring. Overall, the potential applications of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium in scientific research are vast and exciting.

Synthesemethoden

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be synthesized through a multi-step process that involves the reaction of 6-methoxyquinoline with ethyl chloroformate, followed by the addition of triethylamine and subsequent purification steps. The synthesis of N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been optimized to yield high purity and yield, making it a cost-effective option for research.

Wissenschaftliche Forschungsanwendungen

N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be conjugated to biomolecules such as proteins and peptides, allowing for specific targeting and imaging of biological structures. Additionally, N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium can be used as a pH-sensitive drug carrier, releasing drugs in response to changes in pH.

Eigenschaften

CAS-Nummer

18010-05-4

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

ethyl 2-isoquinolin-2-ium-2-ylacetate;bromide

InChI

InChI=1S/C13H14NO2.BrH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

YTPLJUZIOGNPTJ-UHFFFAOYSA-M

SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Kanonische SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-]

Synonyme

MQAE bromide
N-(ethoxycarbonylmethyl)-6-methoxyquinolinium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.